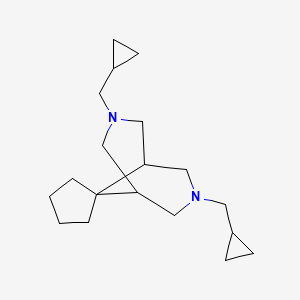
Tedisamil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tedisamil, chemically known as 3,7-dicyclopropylmethyl-9,9-tetramethylene-3,7-diazabicyclo-3,3,1-nonane, is an experimental class III antiarrhythmic agent. It is primarily investigated for the treatment of atrial fibrillation and atrial flutter. This compound functions by blocking multiple types of potassium channels in the heart, resulting in a slowed heart rate .
Preparation Methods
The synthesis of Tedisamil involves several steps, starting with the preparation of the core diazabicyclononane structure. The synthetic route typically includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. Industrial production methods focus on optimizing yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Tedisamil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the diazabicyclononane core, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the cyclopropylmethyl groups, can lead to the formation of analogs with different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tedisamil has several scientific research applications:
Chemistry: Used as a model compound to study the effects of potassium channel blockers.
Biology: Investigated for its role in modulating ion channels in cardiac cells.
Medicine: Explored as a potential treatment for atrial fibrillation, atrial flutter, and cardiac ischemia.
Industry: Utilized in the development of new antiarrhythmic drugs and formulations
Mechanism of Action
Tedisamil exerts its effects by blocking specific ion channels within cardiac cells. It primarily inhibits outward potassium currents, which play a critical role in the repolarization phase of the cardiac action potential. This action prolongs the inactivation phase of the muscle, helping to restore normal electrical rhythm in the heart .
Comparison with Similar Compounds
Tedisamil is unique compared to other class III antiarrhythmic agents due to its ability to block multiple types of potassium channels. Similar compounds include:
Amiodarone: Another class III antiarrhythmic agent, but with a broader spectrum of ion channel blocking activity.
Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.
Dofetilide: A selective potassium channel blocker used for similar indications.
This compound’s uniqueness lies in its specific action on potassium channels and its lower incidence of additional arrhythmic events compared to other class III agents .
Properties
Key on ui mechanism of action |
It is hypothesized tedisamil prevents Ca2+ overload by the cAMP dependent SR Ca2+ uptake [PMID: 10707827]. |
|---|---|
CAS No. |
90961-53-8 |
Molecular Formula |
C19H32N2 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane] |
InChI |
InChI=1S/C19H32N2/c1-2-8-19(7-1)17-11-20(9-15-3-4-15)12-18(19)14-21(13-17)10-16-5-6-16/h15-18H,1-14H2 |
InChI Key |
CTIRHWCPXYGDGF-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5 |
Canonical SMILES |
C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5 |
Appearance |
Solid powder |
Key on ui other cas no. |
90961-53-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,7-di-(cyclopropylmethyl)-9,9-tetramethylene-3,7-diazabicyclo(3.3.1)nonane KC 8857 KC-8857 tedisamil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















